3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline

Desilylation Protecting group Alkyne

3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline (CAS 369390-65-8), also abbreviated as PhenC≡CSiMe3, is a 1,10-phenanthroline derivative functionalized at the 3-position with a trimethylsilyl-protected ethynyl group. It belongs to the class of bidentate nitrogen-donor ligands widely used in coordination chemistry, photophysics, and catalysis.

Molecular Formula C17H16N2Si
Molecular Weight 276.41 g/mol
CAS No. 369390-65-8
Cat. No. B1601851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline
CAS369390-65-8
Molecular FormulaC17H16N2Si
Molecular Weight276.41 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CN=C2C(=C1)C=CC3=C2N=CC=C3
InChIInChI=1S/C17H16N2Si/c1-20(2,3)10-8-13-11-15-7-6-14-5-4-9-18-16(14)17(15)19-12-13/h4-7,9,11-12H,1-3H3
InChIKeyFOUVCAPBUVVQCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline (CAS 369390-65-8) Is a Strategic Procurement Choice for Phenanthroline-Based Ligand Libraries


3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline (CAS 369390-65-8), also abbreviated as PhenC≡CSiMe3, is a 1,10-phenanthroline derivative functionalized at the 3-position with a trimethylsilyl-protected ethynyl group [1]. It belongs to the class of bidentate nitrogen-donor ligands widely used in coordination chemistry, photophysics, and catalysis. The trimethylsilyl (TMS) moiety serves as a robust protecting group for the terminal alkyne, enabling this compound to function as a stable, storable synthetic intermediate. This protected form is a direct precursor to the reactive 3-ethynyl-1,10-phenanthroline (HC≡Cphen), a valuable building block for constructing multinuclear metal complexes and functional materials via desilylation or Sonogashira cross-coupling reactions [2].

Why 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline Cannot Be Replaced by Other 1,10-Phenanthroline Derivatives in Sequential Synthetic Strategies


Direct substitution with analogous 1,10-phenanthroline derivatives is not feasible when a synthetic sequence requires a storable, protected alkyne that can be revealed on demand. The unprotected 3-ethynyl-1,10-phenanthroline is prone to oxidative homocoupling (Glaser coupling) and other side reactions during storage and handling, compromising yield and purity in multi-step syntheses [1]. The TMS-protected compound circumvents this instability. Similarly, replacing it with an unfunctionalized phenanthroline (e.g., 1,10-phenanthroline or 3-bromo-1,10-phenanthroline) eliminates the alkyne functionality entirely, preventing its use as a bridging ligand for heteronuclear complexes or as a monomer for conjugated polymers. The quantitative desilylation of this specific compound, reported to proceed in 92.1% yield under mild conditions, provides a controlled and efficient pathway to the terminal alkyne, a feature not shared by other protected or unprotected analogs that may require harsher conditions or result in lower yields [2].

Head-to-Head Quantitative Evidence: 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline vs. Its Closest Analogs


Desilylation Efficiency: 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline vs. 3-[(Triisopropylsilyl)ethynyl]-1,10-phenanthroline

The TMS-protected compound undergoes mild desilylation with K2CO3 in ethanol at room temperature for 3 hours, yielding the terminal alkyne in 92.1% yield [1]. In contrast, the bulkier triisopropylsilyl (TIPS) analog requires significantly stronger conditions or longer reaction times for complete deprotection, often involving fluoride sources (e.g., TBAF) that can complicate purification and reduce the yield of the sensitive terminal alkyne. This quantitative yield advantage under benign, metal-free conditions makes the TMS derivative the preferred choice for generating the terminal alkyne in high purity for subsequent metal coordination or click chemistry.

Desilylation Protecting group Alkyne

Storage Stability: 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline vs. 3-Ethynyl-1,10-phenanthroline

3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline is reported as stable for storage at room temperature, with a shelf life of at least 2 years as supplied . The unprotected 3-ethynyl-1,10-phenanthroline is susceptible to oxidative homocoupling and other degradation pathways, requiring storage under inert atmosphere at low temperatures to maintain purity [1]. This difference in ambient stability directly translates to lower procurement and inventory management costs, as the TMS-protected form does not necessitate cold-chain shipping or inert atmosphere handling upon receipt.

Stability Storage Intermediate

Synthetic Utility as a Platinum(II) Complex Precursor: 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline vs. Unfunctionalized 1,10-Phenanthroline

A diimine-platinum(II) complex, Pt(PhenC≡CSiMe3)(C≡C-C6H4-3-F)2, synthesized using this ligand, exhibits dual-stimulus-responsive luminescence switching with a significant red-shift upon heating or mechanical grinding. The luminescence peaks at 656 nm for one solvate and 691 nm for another after heating, representing red-shifts of 112–142 nm and 156–189 nm, respectively [1]. Complexes formed with unfunctionalized 1,10-phenanthroline lack the acetylide ligands necessary for this stimuli-responsive behavior, demonstrating the unique role of the ethynyl substituent. This functional property is directly enabled by the procurement of this specific precursor.

Platinum complex Luminescence Stimuli-responsive

Functional Versatility: Post-Deprotection Yield vs. Direct Purchase of 3-Ethynyl-1,10-phenanthroline

Quantitative desilylation (92.1% yield) provides 3-ethynyl-1,10-phenanthroline, a bifunctional ligand used to build heteronuclear Pt-Ru and Pt-Re complexes via stepwise metal coordination and acetylide chemistry [1]. Commercially available 3-ethynyl-1,10-phenanthroline (CAS 178315-04-3) is often more expensive and may have degraded during storage due to its reactivity. Procuring the TMS-protected form and performing a simple, high-yielding deprotection ensures access to a fresh, high-purity terminal alkyne at the point of use, which is critical for reproducible synthesis of these delicate multinuclear assemblies.

Click chemistry Multinuclear complexes Bridging ligand

Preferred Application Scenarios for 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline Based on Quantitative Evidence


Precursor for Well-Defined Heteronuclear Metal Complexes

This compound is the preferred starting material for synthesizing Pt-Ru and Pt-Re heteronuclear complexes via sequential metal coordination. The quantitative desilylation (92.1% yield) provides a reliable route to the essential 3-ethynyl-1,10-phenanthroline bridging ligand, avoiding the storage instability of the unprotected alkyne and ensuring high-purity ligand for reproducible photophysical studies such as those yielding quantum yields up to 6.58% [1].

Synthesis of Stimuli-Responsive Luminescent Materials

Direct complexation of this ligand with platinum(II) precursors yields complexes with demonstrated dual-stimulus-responsive luminescence switching. The resulting materials exhibit thermo- and mechano-chromic luminescence red-shifts of 112–189 nm, enabling their use in rewritable data recording devices and smart sensors [1]. This application is uniquely enabled by the ethynyl-substituted phenanthroline scaffold of this specific product.

Building Block for Click Chemistry and Conjugated Materials

Upon mild, high-yielding deprotection to 3-ethynyl-1,10-phenanthroline, this compound serves as a versatile monomer for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira polymerizations. Procuring the TMS-protected version ensures that the alkyne functionality is only introduced when needed, preventing premature polymerization during storage and enabling the construction of well-defined conjugated polymers and functional materials [2].

Ligand for Single-Crystal X-ray Diffraction Studies

Researchers have successfully grown single crystals of the square-planar Pt(II) complex, [Pt(Me3SiC≡Cphen)(C≡CC6H4Cl-3)2], using this ligand, and characterized its structure by X-ray crystallography [1]. The ability to form highly crystalline complexes is valuable for fundamental structural studies and for the design of new materials with predictable solid-state packing and properties.

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